molecular formula C10H5BrFNO B2806914 8-Bromo-6-fluoroquinoline-2-carbaldehyde CAS No. 904886-03-9

8-Bromo-6-fluoroquinoline-2-carbaldehyde

Cat. No.: B2806914
CAS No.: 904886-03-9
M. Wt: 254.058
InChI Key: IWVKLZLPGJIBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-fluoroquinoline-2-carbaldehyde: is a chemical compound with the molecular formula C10H5BrFNO and a molecular weight of 254.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoroquinoline-2-carbaldehyde typically involves the bromination and fluorination of quinoline derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 8-Bromo-6-fluoroquinoline-2-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a precursor for the synthesis of potential pharmaceutical agents .

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are explored for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials for electronics and photonics .

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The aldehyde group allows for covalent bonding with nucleophilic sites on target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

8-bromo-6-fluoroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVKLZLPGJIBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(8-bromo-6-fluoroquinolin-2-yl)methanol (2 g, 7.8 mmol), DMSO (8.9 mL, 125.0 mmol), and TEA (4.9 mL, 35 mmol) were weighed into a flask and dissolved in a 10 mL of DCM, followed by cooling to 0° C. Pyridinium sulfate (4.351 g, 27.3 mmol) was added and the reaction stirred 0° C. for 1 hour. The reaction was poured onto 50 mL water and extracted with ethyl acetate. The combined organics were then dried over MgSO4, then concentrated in vacuo affording a yellow/white semi-solid, which was further purified by triturating with 20% ethyl acetate/Hexanes, affording the desired product as a tan solid (1.35 g, 68% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.9 mL
Type
reactant
Reaction Step One
Name
Pyridinium sulfate
Quantity
4.351 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
68%

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